molecular formula C6H7NO3 B13030837 2-(Dihydroxymethyl)pyridine 1-oxide

2-(Dihydroxymethyl)pyridine 1-oxide

Cat. No.: B13030837
M. Wt: 141.12 g/mol
InChI Key: JOMYZCSMNFRTIP-UHFFFAOYSA-N
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Description

2-(Dihydroxymethyl)pyridine 1-oxide is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two hydroxymethyl groups attached to the second carbon of the pyridine ring and an oxygen atom bonded to the nitrogen, forming an N-oxide. Pyridine derivatives, including this compound, are known for their diverse chemical reactivity and wide range of applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dihydroxymethyl)pyridine 1-oxide typically involves the oxidation of pyridine derivatives. One common method is the oxidation of 2-(Dihydroxymethyl)pyridine using oxidizing agents such as hydrogen peroxide or peracids like m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired N-oxide product.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the choice of oxidizing agents and solvents can be tailored to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Dihydroxymethyl)pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

    Substitution: The hydroxymethyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: More oxidized pyridine derivatives.

    Reduction: 2-(Dihydroxymethyl)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Dihydroxymethyl)pyridine 1-oxide involves its interaction with molecular targets through its N-oxide and hydroxymethyl groups. The N-oxide moiety can participate in redox reactions, while the hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dihydroxymethyl)pyridine 1-oxide is unique due to the presence of both hydroxymethyl groups and the N-oxide moiety, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

(1-oxidopyridin-1-ium-2-yl)methanediol

InChI

InChI=1S/C6H7NO3/c8-6(9)5-3-1-2-4-7(5)10/h1-4,6,8-9H

InChI Key

JOMYZCSMNFRTIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)C(O)O)[O-]

Origin of Product

United States

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